molecular formula C23H26F3N3O4 B2500371 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid CAS No. 1354448-64-8

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid

Cat. No. B2500371
CAS RN: 1354448-64-8
M. Wt: 465.473
InChI Key: LDERFYDXQKXIAB-MQMHXKEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid is a useful research compound. Its molecular formula is C23H26F3N3O4 and its molecular weight is 465.473. The purity is usually 95%.
BenchChem offers high-quality 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heat Shock Protein 90 Inhibition

This compound is involved in the synthesis of novel heat shock protein 90 (Hsp90) inhibitors. Hsp90 inhibitors, like the one synthesized from this compound, exhibit good inhibition against Hsp90α, a protein implicated in cancer cell survival and proliferation. Such inhibitors are valuable in the development of anticancer therapies (Wang Xiao-long, 2011).

Antitumor Agents

This compound also forms the basis for the development of antitumor agents. A novel class of Hsp90 inhibitors derived from this compound has demonstrated strong binding affinity to Hsp90. These inhibitors have shown nanomolar antiproliferative activity across multiple cancer cell lines, supporting their potential as effective antitumor agents (K. Huang et al., 2009).

HIV Entry Inhibition

Another significant application is in the context of HIV research. One derivative of this compound, 873140, acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This antagonism is significant in the context of HIV-1 entry into cells, making compounds derived from this chemical valuable in the development of new HIV treatments (C. Watson et al., 2005).

Chemical Synthesis and Characterization

This compound is also used in the synthesis and characterization of various other chemical entities. Its derivatives are crucial in exploring new reactions and synthesizing novel compounds with potential pharmaceutical applications. For instance, it has been used in the synthesis of new classes of cyclic dipeptidyl ureas and other complex organic molecules (M. Sañudo et al., 2006).

Enzymatic and Chemoenzymatic Synthesis

The compound is also involved in chemoenzymatic synthesis processes. It has been used in the stereoselective synthesis of optically active intermediates, which are important in the pharmaceutical industry. Such processes demonstrate the compound's utility in creating specific enantiomers of pharmacologically relevant molecules (Z. Caliskan et al., 2015).

properties

IUPAC Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O4/c1-22(2)10-17-19(18(31)11-22)20(23(24,25)26)28-29(17)13-5-8-15(21(32)33)16(9-13)27-12-3-6-14(30)7-4-12/h5,8-9,12,14,27,30H,3-4,6-7,10-11H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERFYDXQKXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)O)NC4CCC(CC4)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid

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